

Cross-resistance studies with "Antibacterial agent 128"

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Compound of Interest

Compound Name: Antibacterial agent 128

Cat. No.: B12398904

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Cross-Resistance Profile of Antibacterial Agent 128

This guide provides a comparative analysis of the cross-resistance profile of the novel antibacterial agent, "**Antibacterial agent 128**," against established antibiotics. The data presented herein is derived from a series of in-vitro experiments designed to elucidate the potential for cross-resistance with other antimicrobial agents and to understand its mechanisms of action. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.

Comparative Efficacy and Cross-Resistance

To evaluate the cross-resistance profile of **Antibacterial agent 128**, its in-vitro activity was assessed against a panel of bacterial strains, including a wild-type *Staphylococcus aureus* and strains with induced resistance to **Antibacterial agent 128** and Ciprofloxacin. The minimum inhibitory concentrations (MICs) of **Antibacterial agent 128** were compared with those of other clinically relevant antibiotics, including Ciprofloxacin, Levofloxacin, and Tetracycline.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Bacterial Strain	Antibacterial agent 128 (µg/mL)	Ciprofloxacin (µg/mL)	Levofloxacin (µg/mL)	Tetracycline (µg/mL)
S. aureus ATCC 29213 (Wild-type)	0.25	0.5	0.25	1
S. aureus SA-128-R (Resistant to Agent 128)	16	32	16	1
S. aureus CIP-R (Resistant to Ciprofloxacin)	8	64	32	1

The data indicates that the strain selected for resistance to **Antibacterial agent 128** (S. aureus SA-128-R) exhibits a significant increase in MIC for both Ciprofloxacin and Levofloxacin, suggesting a shared resistance mechanism. Conversely, the Ciprofloxacin-resistant strain (S. aureus CIP-R) also shows a reduced susceptibility to **Antibacterial agent 128**. Notably, resistance to the fluoroquinolones did not impact the activity of Tetracycline, an antibiotic with a different mechanism of action.

Experimental Methodologies

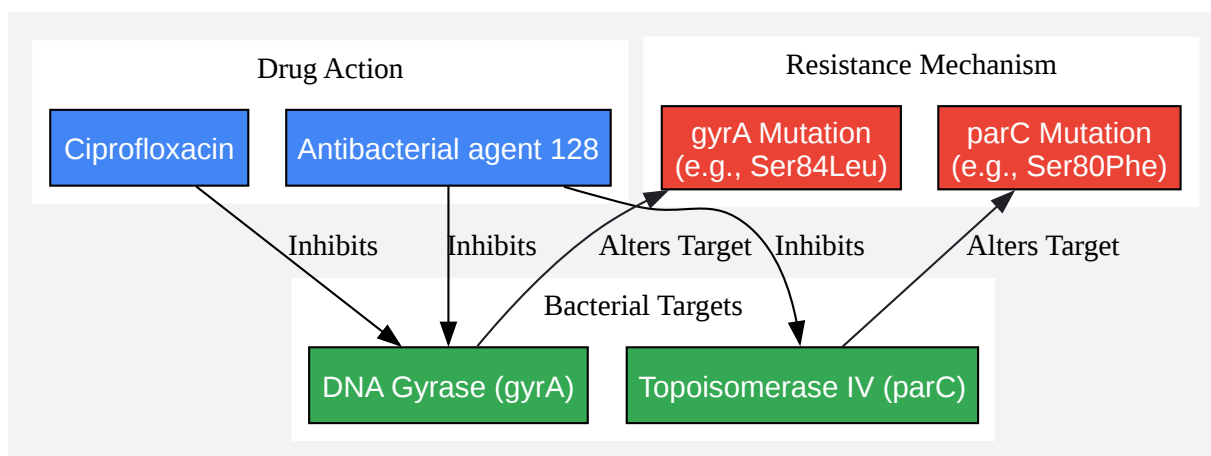
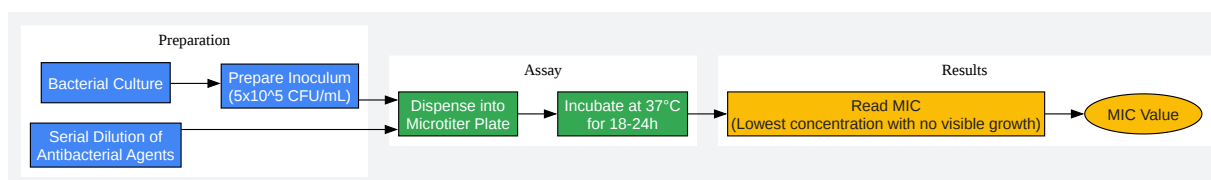
2.1. Bacterial Strains and Culture Conditions

- Staphylococcus aureus ATCC 29213 (susceptible wild-type)
- S. aureus SA-128-R (resistant to **Antibacterial agent 128**)
- S. aureus CIP-R (resistant to Ciprofloxacin)

Bacterial strains were cultured in Mueller-Hinton Broth (MHB) at 37°C. For the generation of resistant strains, wild-type S. aureus was serially passaged in the presence of sub-inhibitory concentrations of the respective antibiotics.

2.2. Minimum Inhibitory Concentration (MIC) Assay

The MICs were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A final bacterial inoculum of 5×10^5 CFU/mL was used. The microtiter plates were incubated at 37°C for 18-24 hours, and the MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.



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